1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate
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Overview
Description
1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate is a chemical compound with the molecular formula C18H28N2O3S2. It is known for its unique structure, which includes an imidazolium core substituted with a methyl group and a hexyl chain bearing a methylthio group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an imidazole derivative with an alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Hexyl Chain: The hexyl chain with a methylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the imidazolium core with a hexyl halide bearing a methylthio group.
Formation of the p-Toluenesulfonate Salt: The final step involves the formation of the p-Toluenesulfonate salt by reacting the imidazolium compound with p-Toluenesulfonic acid
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The hexyl chain can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including catalysts and polymers
Mechanism of Action
The mechanism of action of 1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate involves its interaction with molecular targets through its imidazolium core and methylthio group. The imidazolium core can engage in ionic interactions, while the methylthio group can participate in redox reactions. These interactions influence various molecular pathways, making the compound effective in its applications .
Comparison with Similar Compounds
1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate can be compared with other imidazolium-based compounds, such as:
1-Methyl-3-[6-(methylthio)hexyl]imidazolium Chloride: Similar structure but different counterion, affecting its solubility and reactivity.
1-Methyl-3-[6-(methylthio)hexyl]imidazolium Bromide: Another similar compound with a different counterion, influencing its chemical properties.
1-Methyl-3-[6-(methylthio)hexyl]imidazolium Iodide: Similar to the chloride and bromide derivatives but with distinct reactivity due to the iodide ion.
These comparisons highlight the uniqueness of the p-Toluenesulfonate derivative, particularly in its solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
4-methylbenzenesulfonate;1-methyl-3-(6-methylsulfanylhexyl)imidazol-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2S.C7H8O3S/c1-12-8-9-13(11-12)7-5-3-4-6-10-14-2;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,3-7,10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBPNDERNKKQU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCCCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735193 |
Source
|
Record name | 3-Methyl-1-[6-(methylsulfanyl)hexyl]-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352947-63-7 |
Source
|
Record name | 3-Methyl-1-[6-(methylsulfanyl)hexyl]-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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